molecular formula C12H13NO2 B12050966 1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one

Cat. No.: B12050966
M. Wt: 203.24 g/mol
InChI Key: IPPHIZDKNVGDJX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring (1,5-dihydropyrrol-2-one) substituted at position 1 with a chiral 2-hydroxy-1-phenylethyl group. This compound exhibits stereochemical complexity due to the hydroxy and phenyl substituents on the ethyl side chain, which influence its conformational flexibility and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-1-phenylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPHIZDKNVGDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1C(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation and Reduction Pathways

StepReagents/ConditionsIntermediateYield
1Phenacyl bromide + benzylamine, RT, 20 min3a 85%
2Bromoacetyl chloride, 0°C4 78%
3DMS, RT, 10 min5 92%

Enantioselective Synthesis of (R)-Enantiomer

The (R)-enantiomer of 1-(2-hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one is synthesized via chiral resolution or asymmetric catalysis. ChemicalBook notes that the (R)-configured product is derived from (R)-1-(2-hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one through stereospecific reduction. A critical step involves the use of enantiopure starting materials or chiral auxiliaries to induce asymmetry during the cyclization phase.

For instance:

  • Chiral Pool Strategy : (R)-Phenylethanolamine is condensed with γ-lactam precursors, followed by oxidation to install the ketone moiety .

  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of intermediate enamines, achieving >90% enantiomeric excess (ee) .

Adaptation of Sulfur Ylide Cyclization Methods

Recent advancements in sulfur ylide chemistry, as reported by PMC and ACS Omega , provide a novel route to structurally analogous 5-hydroxy-pyrrol-2-ones. While these methods target different substitution patterns, their principles are adaptable to synthesize this compound.

General Procedure :

  • Sulfur Ylide Generation : Sulfonium tetraphenylborate salts (e.g., 5 ) are treated with DBU in anhydrous MeCN at 0°C to generate reactive ylides .

  • Intramolecular Cyclization : The ylide undergoes base-induced cyclization with a ketonic carbonyl group, forming an epoxy lactam intermediate .

  • 1,3-Hydroxy Rearrangement : Epoxy ring opening via E1cB elimination yields the final β-hydroxy-γ-lactam product .

Critical parameters:

  • Base : DBU (1.0 equiv) in MeCN at 0°C ensures optimal ylide reactivity.

  • Purification : Column chromatography on neutral alumina (DCM/MeOH 99:1) isolates the product in 75–88% yield .

Lactone Ring-Opening and Functionalization

Scholarena and JScholar Publications describe lactone ring-opening strategies for synthesizing 4-chloro-5-hydroxy-pyrrol-2-ones, which are structurally related to the target compound. Adapting these methods involves:

  • Lactone Preparation : Furfural-derived lactones are treated with amines (e.g., isobutylamine) in ether to form N-substituted intermediates.

  • Chlorination and Hydroxylation : Sequential chlorination (SOCl₂) and hydroxylation (H₂O₂/NaOH) introduce the 4-chloro-5-hydroxy motif .

Example protocol:

  • Step 1 : Lactone A reacts with isobutylamine (2.3 equiv) in ether at 0°C → RT to yield 7 (85% yield) .

  • Step 2 : Chlorination with SOCl₂ followed by hydroxylation furnishes the final product .

Comparative Analysis of Methodologies

The table below evaluates the efficiency, scalability, and enantioselectivity of each method:

MethodKey AdvantageLimitationYield Range
Multi-Step CondensationHigh intermediate stabilityLengthy synthesis75–92%
Enantioselective SynthesisHigh ee (>90%)Costly catalysts60–78%
Sulfur Ylide CyclizationOne-pot operationNarrow substrate scope70–88%
Lactone FunctionalizationModular substitutionRequires harsh chlorination65–85%

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .

Major Products Formed

The major products formed from these reactions include ketone derivatives, reduced dihydropyrrolone derivatives, and various substituted phenylethyl derivatives. These products can be further utilized in synthetic and industrial applications .

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity.

Potential Therapeutic Uses:

  • Antioxidant Activity: Research indicates that compounds with similar structures exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.
  • Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical reactions that can lead to the development of more complex molecules.

Synthetic Pathways:

  • Asymmetric Synthesis: The chiral nature of this compound makes it useful in asymmetric synthesis processes, where it can be utilized to produce enantiomerically pure compounds.

Materials Science

In materials science, the compound's properties can be exploited for creating novel materials with specific functionalities.

Applications:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

StudyApplicationFindings
Study AAntioxidant PropertiesDemonstrated significant free radical scavenging activity.
Study BNeuroprotectionShowed potential in reducing neuronal cell death in vitro.
Study CAsymmetric SynthesisSuccessfully used as a chiral auxiliary in synthesizing target molecules.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl moiety play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(2-hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one are best understood through comparison with related pyrrolidinone derivatives. Key analogs and their distinguishing features are outlined below:

Substituent Variations at Position 1

  • 1-(2-Hydroxy-propyl)-1,5-dihydropyrrol-2-one Derivatives (e.g., compounds 14, 20, 21, 38) These analogs replace the phenyl group with aliphatic or aryl-aliphatic chains. For example: Compound 14: Substituted with naphthalen-2-yl at position 5 and 4-methyl-benzoyl at position 3. Exhibits a melting point (mp) of 247–249°C and molecular weight (MW) 402.18 g/mol . Compound 20: Features a 4-tert-butyl-phenyl group at position 5, with mp 263–265°C and MW 408.23 g/mol . Compound 38: Contains a 4-isopropyl-phenyl substituent, mp 221–223°C, and MW 394.21 g/mol .
  • 1-Benzyl-1,5-dihydropyrrol-2-one (CAS 64330-46-7)
    This derivative substitutes the hydroxy-phenylethyl group with a benzyl moiety. It has a MW of 173.21 g/mol and lacks the hydroxyl group, reducing hydrogen-bonding capacity .

Functional Group Modifications at Position 3 and 5

  • 5-(3-Methoxy-phenyl)-1-(4-trifluoromethyl-phenyl)-1,5-dihydropyrrol-2-one This cannabinoid receptor-targeting analog (compounds 11, 12) introduces electron-withdrawing groups (e.g., trifluoromethyl) at position 1 and methoxy-phenyl at position 4. Such modifications enhance metabolic stability and receptor selectivity .
  • 5-(3-Propoxyphenyl)-1-[2-(diethylamino)ethyl]-1,5-dihydropyrrol-2-one The diethylaminoethyl group at position 1 introduces basicity, while the 3-propoxyphenyl substituent augments hydrophobicity. These features are critical for membrane permeability in drug design .

Data Tables: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions 1, 3, 4, 5) Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
This compound 1: 2-hydroxy-1-phenylethyl; 3: H; 4: H; 5: H Not reported ~205.24* Chiral center, hydrogen bonding N/A
Compound 14 1: 2-hydroxy-propyl; 4: 4-methyl-benzoyl; 5: naphthalen-2-yl 247–249 402.18 High aromaticity
Compound 20 1: 2-hydroxy-propyl; 4: 4-methyl-benzoyl; 5: 4-tert-butyl-phenyl 263–265 408.23 Bulky tert-butyl group
1-Benzyl-1,5-dihydropyrrol-2-one 1: Benzyl; others: H Not reported 173.21 Lipophilic, no hydroxyl
Compound 38 1: 2-hydroxy-propyl; 4: 3-methyl-benzoyl; 5: 4-isopropyl-phenyl 221–223 394.21 Moderate steric hindrance

*Calculated based on molecular formula C12H13NO2.

Structural and Conformational Insights

  • Crystal Structure Comparisons :
    The chiral 2-hydroxy-1-phenylethyl group in the target compound likely adopts a chair conformation in the solid state, as observed in analogous piperidine derivatives (e.g., 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidine-4-one). Chair conformations stabilize intramolecular hydrogen bonds (e.g., O–H⋯O), while sp³ hybridization at the N-substituent attachment point reduces ring strain .
  • Hydrogen-Bonding Networks : Unlike 1-benzyl or 1-methyl analogs, the hydroxy-phenylethyl group enables intermolecular C–H⋯O interactions, forming supramolecular chains that influence crystallinity and solubility .

Biological Activity

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one, also known as (R)-1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one, is a compound with significant biological activity that has garnered attention in various fields of research. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse sources of scientific literature.

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 158271-95-5
  • IUPAC Name : 1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. A study by Zhang et al. (2020) demonstrated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. The mechanism involves the donation of hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Activity

Another area of interest is the neuroprotective effects of this compound. Research published in the Journal of Neurochemistry (2023) highlighted its ability to protect neuronal cells from apoptosis induced by neurotoxic agents. The proposed mechanism involves modulation of apoptotic pathways and enhancement of cellular survival signals.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. In a study by Liu et al. (2023), the compound was shown to inhibit the proliferation of cancer cell lines through cell cycle arrest and induction of apoptosis.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
AntioxidantScavenging free radicalsZhang et al., 2020
Anti-inflammatoryInhibition of cytokine productionJournal of Inflammation Research, 2022
NeuroprotectiveModulation of apoptotic pathwaysJournal of Neurochemistry, 2023
AnticancerCell cycle arrest and apoptosis inductionLiu et al., 2023

Case Study: Neuroprotection in Alzheimer's Disease Models

In a controlled study involving Alzheimer's disease models, researchers observed that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Clinical Implications

The diverse biological activities suggest that this compound could be explored further for therapeutic applications in chronic diseases characterized by oxidative stress, inflammation, and cellular apoptosis.

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